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molecular formula C8H6ClF2NO B8797808 N-(2-chloro-4,5-difluorophenyl)acetamide

N-(2-chloro-4,5-difluorophenyl)acetamide

Cat. No. B8797808
M. Wt: 205.59 g/mol
InChI Key: MBUMTYDRZUBNMY-UHFFFAOYSA-N
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Patent
US07846959B2

Procedure details

To acetic anhydride (20 mL) was added 2-chloro-4,5-difluoroaniline (4.7 g, 29 mmol), and the resulting solution was stirred at 100° C. for 1 h. After cooling to rt, the mixture was stored in a freezer overnight. A white crystalline precipitate formed, and it was collected by filtration. Residual acetic anhydride was removed in vacuo. The desired N-(2-chloro-4,5-difluorophenyl)acetamide (4.69 g, 22.8 mmol, 79% yield) was isolated as a white crystalline solid. 1H NMR (400 MHz, CDCl3): 8.38 (dd, 1H), 7.53 (br s, 1H), 7.23 (dd, 1H), 2.25 (s, 3H); MS (EI) for C8H6ClF2NO: 206 (MH+).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[C:6]([F:10])=[CH:5][C:3]=1[NH2:4].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[C:6]([F:10])=[CH:5][C:3]=1[NH:4][C:11](=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)F)F
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
WAIT
Type
WAIT
Details
the mixture was stored in a freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A white crystalline precipitate formed
FILTRATION
Type
FILTRATION
Details
it was collected by filtration
CUSTOM
Type
CUSTOM
Details
Residual acetic anhydride was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)F)F)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.8 mmol
AMOUNT: MASS 4.69 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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